molecular formula C11H12F2O2 B1431402 2-methylpropyl 2,5-difluorobenzoate CAS No. 1227269-26-2

2-methylpropyl 2,5-difluorobenzoate

Cat. No.: B1431402
CAS No.: 1227269-26-2
M. Wt: 214.21 g/mol
InChI Key: JRRNGJIPVLPHJM-UHFFFAOYSA-N
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Description

2-methylpropyl 2,5-difluorobenzoate is an organic compound with the molecular formula C11H12F2O2 and a molecular weight of 214.2086 g/mol . This compound is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 5th positions of the benzene ring, and the carboxylic acid group is esterified with isobutyl alcohol. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluorobenzoic acid, isobutyl ester typically involves the esterification of 2,5-difluorobenzoic acid with isobutyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of 2,5-difluorobenzoic acid, isobutyl ester follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization helps in obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-methylpropyl 2,5-difluorobenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of 2,5-difluorobenzoic acid, isobutyl ester can be obtained.

    Hydrolysis: The major products are 2,5-difluorobenzoic acid and isobutyl alcohol.

Scientific Research Applications

2-methylpropyl 2,5-difluorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitutions make it valuable in the study of fluorinated compounds.

    Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals. Its derivatives are often studied for their biological activity.

    Medicine: Research into fluorinated compounds has shown potential in developing new drugs with improved efficacy and stability. This compound serves as a precursor in the synthesis of such drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,5-difluorobenzoic acid, isobutyl ester is primarily related to its chemical reactivity. The presence of fluorine atoms on the benzene ring influences the compound’s electronic properties, making it more reactive towards nucleophiles. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

    2,4-Difluorobenzoic Acid, Isobutyl Ester: Similar structure but with fluorine atoms at the 2nd and 4th positions.

    2,5-Dichlorobenzoic Acid, Isobutyl Ester: Chlorine atoms instead of fluorine atoms at the 2nd and 5th positions.

    2,5-Difluorobenzoic Acid, Methyl Ester: Methyl ester instead of isobutyl ester.

Uniqueness: 2-methylpropyl 2,5-difluorobenzoate is unique due to the specific positioning of the fluorine atoms and the isobutyl ester group. This combination imparts distinct electronic and steric properties, making it valuable in specific chemical reactions and applications. The presence of fluorine atoms enhances the compound’s stability and reactivity, which is advantageous in various research and industrial processes.

Properties

IUPAC Name

2-methylpropyl 2,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-7(2)6-15-11(14)9-5-8(12)3-4-10(9)13/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRNGJIPVLPHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701294776
Record name 2-Methylpropyl 2,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227269-26-2
Record name 2-Methylpropyl 2,5-difluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpropyl 2,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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